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Compound of Interest

Compound Name:
Methyl 3-bromo-5-fluoro-4-

nitrobenzoate

CAS No.: 1123171-93-6

Cat. No.: B1429183

Get Quote

In the landscape of modern drug discovery and agrochemical development, the efficiency of

synthetic routes is paramount. The ability to rapidly assemble complex molecular architectures

from versatile starting materials is a cornerstone of innovation. Methyl 3-bromo-5-fluoro-4-
nitrobenzoate (CAS No: 1123171-93-6) has emerged as a highly valuable building block for

this purpose.[1] Its utility stems from a dense and strategically arranged array of functional

groups on a central benzene ring. Each substituent—a bromine atom, a fluorine atom, a nitro

group, and a methyl ester—offers a distinct and orthogonal chemical handle. This allows for a

programmed, stepwise elaboration of the scaffold, enabling chemists to introduce molecular

diversity with a high degree of regiochemical control.

This guide provides a comprehensive technical overview of Methyl 3-bromo-5-fluoro-4-
nitrobenzoate, detailing its physicochemical properties, inherent reactivity, and its application

in key synthetic transformations that are fundamental to the synthesis of complex, high-value

molecules.[2][3]
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A thorough understanding of a building block's physical properties and safety hazards is a

prerequisite for its effective and safe implementation in any synthetic workflow.

Key Properties
The properties of Methyl 3-bromo-5-fluoro-4-nitrobenzoate are summarized below. This data

is essential for determining appropriate reaction solvents, purification methods, and storage

conditions.

Property Value Source

CAS Number 1123171-93-6 [1]

Molecular Formula C₈H₅BrFNO₄ [1][4]

Molecular Weight 278.03 g/mol [1][4]

Appearance White to yellow solid [5]

Purity Typically ≥95% [1]

Storage
Sealed in a dry environment at

room temperature.
[1][6]

GHS Safety and Handling
Methyl 3-bromo-5-fluoro-4-nitrobenzoate is classified as a hazardous substance. Adherence

to GHS guidelines is critical for safe handling.

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H335 (May cause respiratory irritation).[4][6]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280

(Wear protective gloves/protective clothing/eye protection/face protection),

P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing).[4][6][7]

Researchers must consult the full Safety Data Sheet (SDS) before use and handle the

compound within a certified fume hood using appropriate personal protective equipment (PPE),
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including safety goggles, gloves, and a lab coat.

Molecular Structure and Reactivity Analysis
The synthetic power of this building block lies in the distinct reactivity of its substituents, which

are governed by their electronic and steric influence on the aromatic ring.

Caption: Structure of Methyl 3-bromo-5-fluoro-4-nitrobenzoate.

Nitro Group (NO₂): As a powerful electron-withdrawing group, the nitro moiety is the primary

activating feature of the ring. It strongly acidifies the aromatic protons and, most importantly,

activates the ring towards nucleophilic aromatic substitution (SₙAr), particularly at the ortho

and para positions.[2]

Fluorine Atom (F): Located para to the activating nitro group, the fluorine atom serves as an

excellent leaving group in SₙAr reactions. This is due to fluorine's high electronegativity,

which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.

Bromine Atom (Br): The C-Br bond is significantly weaker than the C-F bond and is the

primary site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig,

Sonogashira). This provides a robust vector for introducing carbon-carbon or carbon-

heteroatom bonds.

Methyl Ester (COOCH₃): This group is another electron-withdrawing feature but is primarily a

stable precursor to a carboxylic acid (via hydrolysis) or an amide (via aminolysis), allowing

for late-stage modifications.

This orthogonal reactivity allows for a selective and predictable sequence of reactions, as

illustrated below.
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Caption: Key orthogonal reaction pathways available.

Core Synthetic Workflows and Protocols
The true value of a building block is demonstrated through its application. The following

sections provide field-proven, step-by-step protocols for the most critical transformations.

Workflow 1: Nucleophilic Aromatic Substitution (SₙAr)
The SₙAr reaction is arguably the most powerful transformation for this substrate, leveraging

the nitro group's activation to displace the fluoride. This is a cornerstone reaction for

synthesizing precursors to many kinase inhibitors and other pharmacologically active agents.

Causality: The reaction proceeds because the strongly electron-withdrawing nitro group

stabilizes the negative charge that develops in the Meisenheimer complex intermediate,

specifically when the nucleophile attacks the carbon bearing the fluorine atom (para to the nitro

group). Fluorine is an excellent leaving group in this context due to the high polarity of the C-F

bond.

Detailed Protocol: Synthesis of Methyl 3-bromo-4-(dialkylamino)-5-fluorobenzoate
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Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve Methyl 3-
bromo-5-fluoro-4-nitrobenzoate (1.0 eq.) in anhydrous dimethylformamide (DMF, approx.

0.2 M).

Addition of Base: Add potassium carbonate (K₂CO₃, 2.0-3.0 eq.) to the solution. The base

acts as a scavenger for the HF that is formally eliminated.

Nucleophile Addition: Add the desired secondary amine (e.g., morpholine, piperidine, 1.2-1.5

eq.) dropwise to the stirred suspension at room temperature.

Reaction Execution: Heat the reaction mixture to 60-80 °C. The causality for heating is to

provide sufficient activation energy for the nucleophilic attack and formation of the

Meisenheimer complex.

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS

until the starting material is consumed (typically 2-6 hours). A less polar spot corresponding

to the product should appear.

Work-up: Cool the reaction to room temperature and pour it into ice-water. This precipitates

the organic product and dissolves the inorganic salts.

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate

(3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified

by column chromatography on silica gel to yield the desired product.

Workflow 2: Nitro Group Reduction
Reduction of the nitro group to an amine unmasks a potent nucleophile and a versatile

synthetic handle for constructing heterocyclic systems or for subsequent acylation or

sulfonylation.

Causality: Catalytic hydrogenation or the use of metals in acidic media (like Fe or SnCl₂) are

effective methods. For instance, iron powder in the presence of an electrolyte like ammonium
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chloride provides a robust and scalable method. The iron is oxidized while the nitro group is

reduced, with water acting as the ultimate source of hydrogen atoms.

Detailed Protocol: Synthesis of Methyl 4-amino-3-bromo-5-fluorobenzoate

Reagent Setup: To a round-bottom flask, add Methyl 3-bromo-5-fluoro-4-nitrobenzoate
(1.0 eq.), ethanol, and water (e.g., a 4:1 mixture).

Reagent Addition: Add ammonium chloride (NH₄Cl, 4-5 eq.) followed by iron powder (Fe, 3-5

eq.).

Reaction Execution: Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring. The

reaction is often exothermic.

Monitoring: Monitor by TLC or LC-MS for the disappearance of the nitro compound. The

resulting aniline is significantly more polar.

Work-up: Upon completion, cool the reaction and filter it hot through a pad of Celite® to

remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.

Purification: Concentrate the filtrate under reduced pressure. The residue can be partitioned

between ethyl acetate and water. The organic layer is then dried and concentrated to afford

the crude aniline, which is often pure enough for the next step or can be further purified by

chromatography.

Workflow 3: Suzuki Cross-Coupling
The C-Br bond is the preferred site for palladium-catalyzed cross-coupling reactions, enabling

the formation of C-C bonds with exceptional reliability.

Causality: The reaction follows a well-established catalytic cycle: oxidative addition of the C-Br

bond to a Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the

palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0)

catalyst.

Detailed Protocol: Synthesis of a Biaryl Compound
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Reagent Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine

Methyl 3-bromo-5-fluoro-4-nitrobenzoate (1.0 eq.), the desired arylboronic acid (1.1-1.5

eq.), and a suitable base such as cesium carbonate (Cs₂CO₃, 2.0 eq.).

Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄

(tetrakis(triphenylphosphine)palladium(0), 2-5 mol%) or a more active pre-catalyst system

like Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos).

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1

ratio).

Reaction Execution: Heat the mixture to 80-100 °C and stir until the starting material is

consumed as monitored by TLC or LC-MS.

Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the residue by

flash column chromatography to isolate the target biaryl compound.

Strategic Synthesis Workflow Example
These individual reactions can be combined to build complex heterocyclic cores. The following

workflow illustrates the synthesis of a substituted benzimidazole derivative, a common motif in

medicinal chemistry.
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Methyl 3-bromo-5-fluoro-
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Caption: Multi-step workflow to a benzimidazole core.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1429183/docs?utm_src=pdf-body-img#introduction-the-strategic-value-of-a-polysubstituted-aromatic-scaffold
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1429183?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


This logical sequence demonstrates the power of the building block:

SₙAr first introduces a key nitrogen substituent by displacing the activated fluorine.

Nitro Reduction then unmasks the second amine functionality, creating the required 1,2-

diaminobenzene precursor.

Cyclization with a one-carbon electrophile (like formic acid or an aldehyde) forges the

imidazole ring, completing the synthesis of the core structure. The bromine and ester groups

remain available for further diversification.

Conclusion
Methyl 3-bromo-5-fluoro-4-nitrobenzoate is a quintessential example of a modern building

block, designed for efficiency and versatility. The predictable and orthogonal reactivity of its four

distinct functional groups provides chemists with a reliable platform for constructing complex

molecular targets. By enabling selective SₙAr, nitro reduction, and cross-coupling reactions, it

serves as a powerful entry point into diverse chemical space, accelerating the discovery and

development of new pharmaceuticals and agrochemicals. A firm grasp of the principles outlined

in this guide allows researchers to fully exploit its synthetic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1429183?utm_src=pdf-custom-synthesis#bc-rfq
https://lead-sciences.com/product/methyl-3-bromo-5-fluoro-4-nitrobenzoate/
https://www.nbinno.com/article/other-organic-chemicals/methyl-3-fluoro-4-nitrobenzoate-a-key-intermediate-in-pharmaceutical-and-agrochemical-development-uh
https://www.nbinno.com/other-organic-chemicals/methyl-3-fluoro-4-nitrobenzoate-organic-synthesis-intermediate-ab
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-4-bromo-5-fluoro-2-nitrobenzoate
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-4-bromo-5-fluoro-2-nitrobenzoate
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5709102.htm
https://www.bldpharm.com/products/185629-31-6.html
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-3-fluoro-4-nitrobenzoate
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-3-fluoro-4-nitrobenzoate
https://www.benchchem.com/product/b1429183/docs#introduction-the-strategic-value-of-a-polysubstituted-aromatic-scaffold
https://www.benchchem.com/product/b1429183/docs#introduction-the-strategic-value-of-a-polysubstituted-aromatic-scaffold
https://www.benchchem.com/product/b1429183/docs#introduction-the-strategic-value-of-a-polysubstituted-aromatic-scaffold
https://www.benchchem.com/product/b1429183/docs#introduction-the-strategic-value-of-a-polysubstituted-aromatic-scaffold
https://www.benchchem.com/product/b1429183?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1429183?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1429183?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

